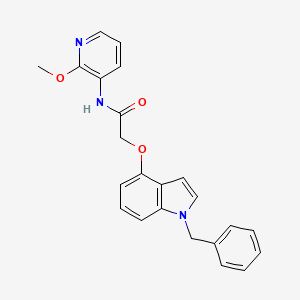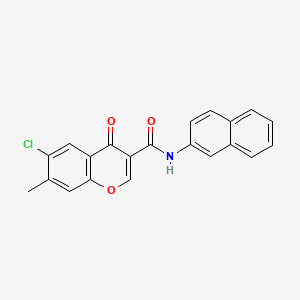![molecular formula C12H8N4O3S B13370674 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13370674.png)
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the pyrimidine derivatives family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes. For instance, a solution of 2-thioxopyrimidine in absolute ethanol is refluxed with 2-hydroxybenzaldehyde in the presence of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .
科学的研究の応用
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, particularly targeting epidermal growth factor receptor (EGFR) mutations.
Antimicrobial Activity: It exhibits broad-spectrum antimicrobial activity against various bacterial and fungal strains.
Biological Studies: The compound is used in biological studies to understand its cytotoxic effects on different cell lines, including cancerous cells.
作用機序
The mechanism of action of 5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as EGFR. The compound acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of the receptor and inhibiting its activity. This leads to the disruption of downstream signaling pathways, ultimately resulting in cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Pyrimidine-5-carbonitrile Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxopyrimidine Derivatives: These compounds also contain the thioxopyrimidine moiety and are known for their antimicrobial and anticancer properties.
Uniqueness
5-(2-Furyl)-4,7-dioxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the furyl group, which enhances its biological activity and selectivity towards certain molecular targets .
特性
分子式 |
C12H8N4O3S |
|---|---|
分子量 |
288.28 g/mol |
IUPAC名 |
5-(furan-2-yl)-4,7-dioxo-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H8N4O3S/c13-4-5-7(6-2-1-3-19-6)8-9(14-10(5)17)15-12(20)16-11(8)18/h1-3,5,7H,(H3,14,15,16,17,18,20) |
InChIキー |
YHDHXUSDSOWNFA-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2C(C(=O)NC3=C2C(=O)NC(=S)N3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-6-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B13370607.png)
![1,4-Bis[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13370610.png)

![2-(4-fluorophenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B13370614.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370623.png)



![6-(5-Bromofuran-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370667.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methoxybenzoyl)-1-piperazinecarboxamide](/img/structure/B13370673.png)
![N-(2-thienylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B13370686.png)

![1-(methylsulfanyl)-3-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B13370693.png)
